molecular formula C8H6BrFO2 B13723621 2'-Bromo-5'-fluoro-2-hydroxyacetophenone

2'-Bromo-5'-fluoro-2-hydroxyacetophenone

Cat. No.: B13723621
M. Wt: 233.03 g/mol
InChI Key: RLUFYNCWIPGYGN-UHFFFAOYSA-N
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Description

2’-Bromo-5’-fluoro-2-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is known for its unique structure, which includes bromine, fluorine, and hydroxyl functional groups attached to an acetophenone backbone. This compound is used in various scientific research applications due to its reactivity and functional versatility.

Preparation Methods

The synthesis of 2’-Bromo-5’-fluoro-2-hydroxyacetophenone can be achieved through several methods. One common synthetic route involves the bromination of 2-hydroxyacetophenone in the presence of bromine and a suitable solvent like chloroform . The reaction is typically carried out under reflux conditions to ensure complete bromination. Another method involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride at elevated temperatures (120-140°C) .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2’-Bromo-5’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include bromine, aluminum chloride, potassium permanganate, and sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-fluoro-2-hydroxyacetophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2’-Bromo-5’-fluoro-2-hydroxyacetophenone can be compared with other similar compounds, such as:

The presence of both bromine and fluorine atoms in 2’-Bromo-5’-fluoro-2-hydroxyacetophenone makes it unique, providing a balance of reactivity and stability that is valuable in various research applications.

Conclusion

2’-Bromo-5’-fluoro-2-hydroxyacetophenone is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

1-(2-bromo-5-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6BrFO2/c9-7-2-1-5(10)3-6(7)8(12)4-11/h1-3,11H,4H2

InChI Key

RLUFYNCWIPGYGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CO)Br

Origin of Product

United States

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